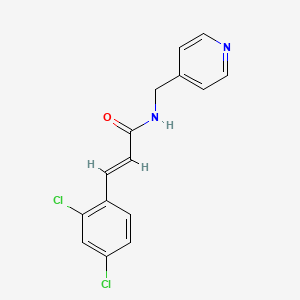
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide is not fully understood. However, studies have suggested that 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide a valuable tool for cancer research. However, one of the limitations of using 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide in lab experiments is its potential toxicity. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to be toxic to some cell lines, and caution should be taken when handling this compound.
将来の方向性
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide. One area of research is the development of new drugs based on 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide for the treatment of cancer. Another area of research is the investigation of the potential applications of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide in other fields, such as neuroscience and immunology. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide and its potential side effects.
合成法
The synthesis of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide involves the reaction between 2,4-dichlorophenyl isocyanate and 4-pyridinemethanol in the presence of a base catalyst. The resulting compound is then treated with acryloyl chloride to form 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide.
科学的研究の応用
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide is in the field of cancer research. Studies have shown that 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has anticancer properties and can inhibit the growth of cancer cells. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been used in the development of new drugs for the treatment of cancer.
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-13-3-1-12(14(17)9-13)2-4-15(20)19-10-11-5-7-18-8-6-11/h1-9H,10H2,(H,19,20)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRCJILLXRTJKR-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)

![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)
![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)

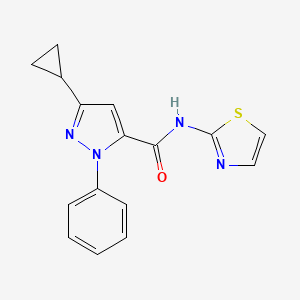
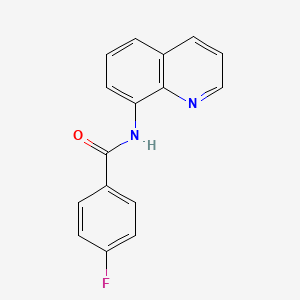
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
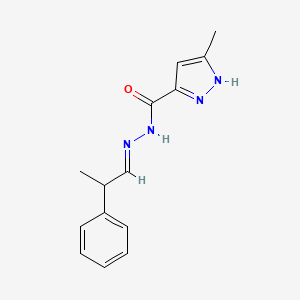
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
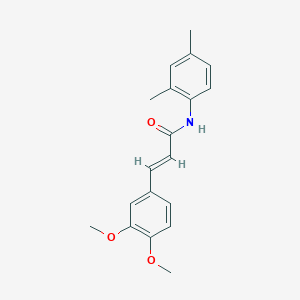
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
![N-(4-chlorophenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5762521.png)